molecular formula CH3FO2S B14708510 Methyl sulfurofluoridoite CAS No. 22335-03-1

Methyl sulfurofluoridoite

Cat. No.: B14708510
CAS No.: 22335-03-1
M. Wt: 98.10 g/mol
InChI Key: KHKOFNQBWYCIHQ-UHFFFAOYSA-N
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Description

Methyl sulfurofluoridoite (commonly referred to as methyl fluorosulfonate, IUPAC name: Sulfuryl fluoride, methyl ester) is a fluorinated organosulfur compound with the molecular formula CH₃OSO₂F . It is characterized by a sulfurofluoridate group (-SO₂F) bonded to a methoxy group. This compound is notable for its high reactivity as a methylating agent in organic synthesis and its applications in specialized industrial processes. Its structure combines the electrophilic sulfur center with strong electron-withdrawing fluorine atoms, making it highly reactive toward nucleophiles. Synonyms include Methyl fluosulfonate and Methoxysulphonyl fluoride, with identifiers such as EINECS 207-004-3 and UNII N015VFJ94Z .

Properties

CAS No.

22335-03-1

Molecular Formula

CH3FO2S

Molecular Weight

98.10 g/mol

IUPAC Name

fluorosulfinyloxymethane

InChI

InChI=1S/CH3FO2S/c1-4-5(2)3/h1H3

InChI Key

KHKOFNQBWYCIHQ-UHFFFAOYSA-N

Canonical SMILES

COS(=O)F

Origin of Product

United States

Chemical Reactions Analysis

Reactivity of Sulfur(VI) Fluorides in Catalytic Systems

Sulfur(VI) fluorides, including sulfonyl fluorides (RSO₂F) and sulfamoyl fluorides (R₂NSO₂F), participate in Sulfur-Fluoride Exchange (SuFEx) reactions, which are accelerated by Lewis acids or hydrogen-bonding interactions .

Key Reaction Pathways:

  • Lewis Acid-Catalyzed SuFEx :
    Calcium(II) catalysts (e.g., Ca(NTf₂)₂) enable nucleophilic substitution with silyl amines (Scheme 1a). For example:
    RSO2F+R’3Si-NR”2Ca2+RSO2NR”2+R’3SiF\text{RSO}_2\text{F} + \text{R'}_3\text{Si-NR''}_2 \xrightarrow{\text{Ca}^{2+}} \text{RSO}_2\text{NR''}_2 + \text{R'}_3\text{SiF}
    Yields range from 62–99% for aryl/benzyl sulfonyl fluorides (e.g., 4-cyanobenzenesulfonyl fluoride → 94% sulfonamide) .

  • Autocatalytic Fluoride Release :
    Fluoride ions (F⁻) generated during SuFEx act as Brønsted bases, deprotonating adventitious water to form HF. HF then activates S(VI) fluorides via hydrogen bonding (Scheme 1b) .

Table 1: Thermodynamic Parameters for Sulfuryl Fluoride (SO₂F₂) Reactions

ReactionΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG° (kcal/mol)
F⁻ + SO₂F₂ → [F⁻·SO₂F₂]35.8 ± 2.027.527.6 ± 2.0
CH₃⁺ + SO₂F₂ → [CH₃⁺·SO₂F₂]55.3

Hydrolysis Stability:

  • Fluorosulfates (ROSO₂F) and sulfamoyl fluorides (R₂NSO₂F) exhibit pH-dependent hydrolysis:

    • At pH 8: Negligible hydrolysis over 24 hours .

    • At pH 10: Fluorosulfates hydrolyze faster than sulfamoyl fluorides .

Mechanistic Insights from DFT Calculations

  • DBU-Catalyzed Reactions :
    DFT studies indicate that 1,8-diazabicycloundec-7-ene (DBU) primarily activates silyl ethers rather than directly attacking sulfur(VI) fluorides due to high electronic repulsion (>19 kcal/mol) .

  • Bifluoride Ion ([FHF]⁻) Formation :
    In ionic liquid syntheses, N-methylimidazole reacts with sulfonyl fluorides to generate [FHF]⁻, which autocatalyzes SuFEx via HF regeneration (Scheme 1c) .

Table 2: Reaction Yields with Methyl-Containing Substrates

SubstrateProductCatalystYield (%)
4-Methylbenzenesulfonyl F4-MethylsulfonamideCa(NTf₂)₂81
2-Phenylethanesulfonyl FAlkylsulfonamideCa(NTf₂)₂81
4-Nitrobenzenesulfonyl FNitrophenylsulfonamideNone50

Electron-withdrawing groups (e.g., NO₂) enhance reactivity, while steric hindrance (e.g., ortho substituents) reduces yields .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl sulfurofluoridoite belongs to a family of fluorosulfonate esters and sulfur-fluorine compounds. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Functional Analogues

Property This compound (CH₃OSO₂F) Sulfur Hexafluoride (SF₆) Diisopropylfluorophosphate (DFP)
Molecular Formula CH₃OSO₂F SF₆ C₆H₁₄FO₃P
Molecular Weight 130.1 g/mol 146.06 g/mol 184.15 g/mol
Structure Methyl ester of fluorosulfonic acid Octahedral sulfur-fluorine compound Organophosphate with fluorine
Reactivity High (methylating agent) Low (inert gas) Extremely high (acetylcholinesterase inhibitor)
Toxicity Severe (corrosive, toxic via inhalation) Low (non-toxic but greenhouse gas) High (neurotoxin)
Applications Organic synthesis, alkylation Electrical insulator, tracer gas Biochemical research, nerve agents
Key References

Physicochemical Data

Parameter This compound Sulfuryl Fluoride (SO₂F₂) Ethyl Fluorosulfonate (C₂H₅OSO₂F)
Boiling Point 92–94°C (estimated) -55°C 120°C (estimated)
Solubility Reacts with water Insoluble in water Reacts with water
Thermal Stability Decomposes >150°C Stable up to 400°C Decomposes >130°C
Key Hazards HF release, corrosive Asphyxiant in high doses Similar to methyl derivative

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